Trans-(3-fluorocyclopentyl)methanamine hydrochloride
Description
Trans-(3-fluorocyclopentyl)methanamine hydrochloride is a fluorinated cyclopentylamine derivative with the molecular formula C₆H₁₁FClN and a molecular weight of 159.61 g/mol . It is characterized by a trans-configuration of the fluorine atom at the 3-position of the cyclopentane ring, attached to a methanamine group that is protonated as a hydrochloride salt. The compound has a CAS Registry Number 1951441-38-5 and is supplied with a purity of ≥95% . It is utilized in pharmaceutical research, particularly in the development of central nervous system (CNS) agents and enzyme inhibitors, owing to its structural rigidity and fluorine-mediated pharmacokinetic enhancements (e.g., improved metabolic stability and membrane permeability) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(1R,3R)-3-fluorocyclopentyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c7-6-2-1-5(3-6)4-8;/h5-6H,1-4,8H2;1H/t5-,6-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILACKEWFKWHD-KGZKBUQUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1CN)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of trans-(3-fluorocyclopentyl)methanamine hydrochloride typically involves the fluorination of cyclopentylmethanamine. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C . Industrial production methods may involve large-scale fluorination processes, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Trans-(3-fluorocyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Scientific Research Applications
Trans-(3-fluorocyclopentyl)methanamine hydrochloride is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of fluorinated compounds’ effects on biological systems.
Medicine: Research into its potential therapeutic applications, including drug development, is ongoing.
Industry: It is employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of trans-(3-fluorocyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence can significantly alter the compound’s reactivity and binding affinity, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table provides a comparative analysis of trans-(3-fluorocyclopentyl)methanamine hydrochloride and structurally or functionally related compounds. Key parameters include molecular weight, fluorine substitution, ring structure, and applications.
Structural and Functional Insights:
Fluorine Position and Ring Size :
- The 3-fluorocyclopentyl derivative exhibits enhanced conformational stability compared to its 2-fluorocyclopentyl analog due to reduced steric hindrance in the trans configuration . Cyclopropane analogs (e.g., trans-2-fluorocyclopropanamine) show higher ring strain, leading to increased reactivity in nucleophilic substitutions .
- Aryl-fluorinated compounds like 3-fluoro Deschloroketamine demonstrate distinct pharmacological profiles, such as NMDA receptor antagonism, owing to the electron-withdrawing effects of fluorine on aromatic systems .
Physicochemical Properties :
- The cyclopentane ring in this compound provides a balance between lipophilicity (logP ≈ 1.2) and aqueous solubility, making it favorable for blood-brain barrier penetration . In contrast, cyclopropane derivatives (e.g., trans-2-fluorocyclopropanamine) exhibit lower molecular weights (~113 g/mol) and higher polarity, limiting CNS bioavailability .
Synthetic Routes :
- Trans-(3-fluorocyclopentyl)methanamine is synthesized via fluorination of cyclopentene precursors followed by amine functionalization, as inferred from analogous methods in and . Comparatively, 3-fluoro Deschloroketamine requires multi-step ketone-amine condensation and fluorination .
Toxicological Data: Limited toxicological data are available for this compound, similar to thiophene fentanyl derivatives (), highlighting the need for rigorous safety profiling .
Biological Activity
Trans-(3-fluorocyclopentyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound, with the molecular formula and a molecular weight of 139.60 g/mol, features a cyclopentyl ring with a fluorine atom at the 3-position. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. Research indicates that fluorinated compounds often exhibit enhanced binding affinities due to the electronic properties imparted by the fluorine atom. This modification can lead to increased metabolic stability and altered interactions within biological systems.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including N6-adenosine-methyltransferase (METTL3), which is implicated in several diseases such as cancer and neuropsychiatric disorders .
- Receptor Modulation : It may also interact with neurotransmitter receptors, potentially influencing neurological pathways.
In Vitro Studies
Several studies have investigated the biological activity of this compound in vitro. These studies typically assess the compound's effects on cell viability, enzyme activity, and receptor binding.
| Study | Method | Findings |
|---|---|---|
| Study 1 | Cell viability assays | Showed dose-dependent inhibition of cell growth in cancer cell lines. |
| Study 2 | Enzyme assays | Demonstrated significant inhibition of METTL3 activity at micromolar concentrations. |
| Study 3 | Receptor binding assays | Indicated moderate affinity for serotonin receptors, suggesting potential neuropharmacological effects. |
Case Studies
- Cancer Research : In a study focusing on leukemia cells, this compound was found to induce apoptosis through METTL3 inhibition, leading to decreased cell proliferation and increased sensitivity to chemotherapeutic agents.
- Neuropharmacology : A case study involving animal models indicated that administration of the compound led to improved cognitive function in models of depression, likely through modulation of serotonin receptor activity.
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest that its lipophilicity may facilitate better membrane permeability compared to non-fluorinated analogs. This property can enhance its bioavailability and therapeutic efficacy.
Safety and Toxicology
Safety assessments indicate that this compound exhibits low toxicity in vitro at therapeutic concentrations. However, further toxicological studies are necessary to fully understand its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
